
2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” belongs to the class of organic compounds known as quinazolinones . Quinazolinones are compounds containing a quinazolinone moiety, which is a bicyclic heterocycle made up of two benzene rings fused to a ring of imidazolidine .
Synthesis Analysis
While specific synthesis methods for “2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” are not available, similar compounds are often synthesized through condensation reactions . For example, N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds often includes hydrogen bond acceptors and donors, rotatable bonds, and a topological polar surface area . The presence of a chlorine atom can also influence the compound’s properties .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve condensation reactions . In some cases, these reactions may involve the use of 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often include a molecular weight, XLogP, and the number of Lipinski’s rules broken . The presence of a chlorine atom can also influence the compound’s properties .Applications De Recherche Scientifique
- Quinazolinone derivatives have been investigated for their antimicrobial properties. This compound exhibits potential against both gram-positive and gram-negative bacteria, as well as fungi. Researchers have evaluated its efficacy against various strains, including Mycobacterium tuberculosis .
- Quinazolinones are known for their antitumor effects. This compound has been studied for its activity against human solid tumor cell lines. Its potential as a growth inhibitor for Chk1 kinase, a critical regulator in cancer cell survival, has also been explored .
- While specific studies on this compound’s antiviral activity are limited, quinazolinone derivatives have shown promise against HIV. Further investigations could reveal its potential as an anti-HIV agent .
- Quinazolinones, including this compound, exhibit anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them interesting targets for drug development .
- Although not extensively studied, some quinazolinone derivatives have demonstrated anticonvulsant effects. Investigating this compound’s impact on seizure models could provide valuable insights .
- Quinazolinones often possess antioxidant capabilities. This compound’s ferric reducing antioxidant capacity suggests potential as a free radical scavenger .
Antimicrobial Activity
Anticancer Potential
Antiviral Properties
Anti-Inflammatory Effects
Anticonvulsant Activity
Free Radical Scavenging
Orientations Futures
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17(13)19/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMZCSWBHPCINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-3-hydroxyquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

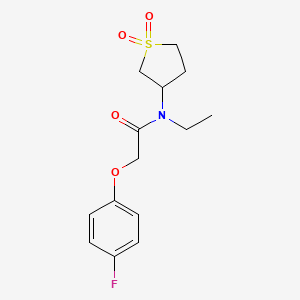

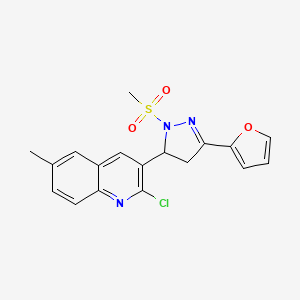
![5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2511692.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
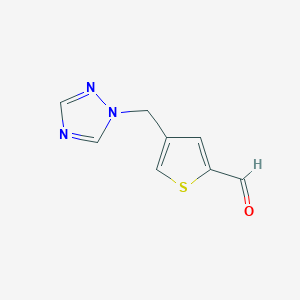
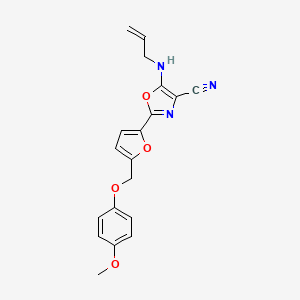

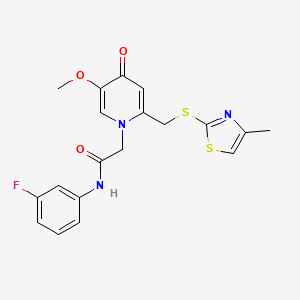


![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)
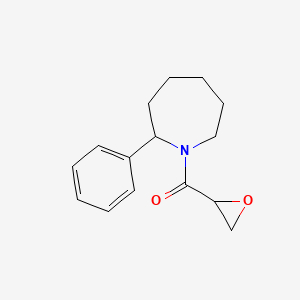
![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)